N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-25-16-8-7-13(10-20-16)18-22-17(26-23-18)11-21-19(24)15-9-12-5-3-4-6-14(12)27-15/h3-10H,2,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVIRZYEGFUHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Scientific Research Applications
Structural Features
The compound features several key structural components:
- Benzo[b]thiophene moiety : Contributes to the compound's aromatic properties and potential biological activity.
- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
- Ethoxypyridine group : Enhances solubility and may influence pharmacokinetics.
Molecular Formula
The molecular formula of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is with a molecular weight of 378.4 g/mol.
Antitumor Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Properties
The presence of the oxadiazole ring is associated with antimicrobial activity. Preliminary studies suggest that this compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.
Case Study: Inflammation Model
In a model of acute inflammation, compounds similar to this one significantly reduced pro-inflammatory cytokines.
Summary of Biological Activities
This compound has been studied for various biological activities:
| Activity Type | Mechanism |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
GDC-0834 and GDC-0837
These Bruton’s tyrosine kinase (BTK) inhibitors share the benzo[b]thiophene-2-carboxamide scaffold but differ in substituents. GDC-0834 includes a tetrahydrobenzo[b]thiophene and a pyrazine-linked piperazine, enhancing kinase selectivity. In contrast, the target compound’s 1,2,4-oxadiazole and ethoxypyridine groups may favor different target interactions (e.g., IDO1 or CB2 receptors) .
Compound 22 ()
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (melting point: 185–187°C) shares the benzo[b]thiophene carboxamide group but replaces the oxadiazole with a benzimidazole-linked benzyl chain.
1,2,4-Oxadiazole-Containing Analogs
SLF108185117 ()
3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride features a lipophilic 4-decylphenyl group on the oxadiazole. The target compound’s 6-ethoxypyridine substituent offers improved aqueous solubility (logP estimated <3 vs. SLF108185117’s logP >5) .
CB2-Selective Oxadiazolyl-propionamides ()
Compounds like 3-(3-(6-fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b) prioritize fluoropyridine groups for CB2 receptor binding. The target compound’s ethoxypyridine may reduce electronegativity, altering target specificity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structural arrangement combining an oxadiazole ring and a benzo[b]thiophene moiety. Its molecular formula is , with a molecular weight of approximately 392.37 g/mol. The presence of these functional groups suggests a multifaceted interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly kinases that play crucial roles in cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors, leading to downstream effects such as anti-inflammatory or antimicrobial responses.
- Antioxidant Activity : The presence of the oxadiazole group may contribute to the compound's potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Several studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer activity. For instance:
- In vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
- In vivo Studies : Animal models have demonstrated reduced tumor growth rates when treated with derivatives of this compound.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Moderate | |
| Candida albicans | Effective |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated a series of oxadiazole derivatives and found that those structurally similar to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)benzo[b]thiophene exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa) .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of various derivatives showed that this compound had a notable inhibitory effect against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)benzo[b]thiophene, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridine Derivative | Contains a methyl group on pyridine | Antimicrobial |
| 4-Oxadiazole Analog | Similar oxadiazole ring structure | Antitubercular |
| Pyridine-Chromene Hybrid | Combines pyridine and chromene moieties | Antidiabetic |
This comparison highlights the versatility of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)benzo[b]thiophene as a pharmacophore.
Q & A
Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, in analogous compounds, the 1,2,4-oxadiazole moiety is formed by reacting nitrile derivatives with hydroxylamine to generate amidoximes, followed by coupling with activated carboxylic acids (e.g., using CDI or DCC as coupling agents). Cyclization is then achieved under thermal or acidic conditions. Solvent choice (e.g., ethanol or DMF) and reaction temperature (60–100°C) are critical for yield optimization .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH, reflux | 60–75% | |
| Cyclization | CDI, DMF, 80°C | 65–70% |
Basic: How should researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
Characterization requires a multi-technique approach:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm substituent connectivity. For example, the benzo[b]thiophene protons typically appear as doublets in the aromatic region (δ 7.2–8.5 ppm), while the oxadiazole methylene group resonates near δ 4.5–5.0 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns. Use ESI or MALDI-TOF for high-resolution data .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?
Methodological Answer:
SAR studies involve:
Structural Modifications : Vary substituents on the pyridine (e.g., ethoxy group position) and benzo[b]thiophene moieties. For example, replacing the 6-ethoxy group with halogen or alkyl groups can alter lipophilicity and target binding .
Biological Assays : Test derivatives against target-specific models (e.g., enzyme inhibition, cell viability). Compare IC₅₀ values to identify critical pharmacophores.
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
Example SAR Findings Table:
| Derivative | R Group (Pyridine) | Bioactivity (IC₅₀) | Key Insight |
|---|---|---|---|
| Parent Compound | 6-ethoxy | 1.2 µM (Kinase X) | Baseline activity |
| Derivative A | 6-Cl | 0.8 µM | Improved potency |
| Derivative B | 6-CH₃ | 3.5 µM | Reduced activity |
Advanced: What computational approaches are recommended to predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites. The B3LYP/6-31G* basis set is widely used for such heterocyclic systems .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological environments (e.g., water or lipid bilayers).
- TD-DFT : Predict UV-Vis spectra for comparison with experimental data, aiding in photostability assessments .
Advanced: How can researchers resolve conflicting data in biological assays (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., reference inhibitors).
Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Meta-Analysis : Compare results across studies with similar protocols. For example, discrepancies in IC₅₀ may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
Advanced: What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance efficiency .
- Flow Chemistry : Implement continuous-flow systems for exothermic reactions (e.g., cyclizations) to improve heat dissipation and scalability.
- Purification Protocols : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/water) to isolate high-purity product .
Advanced: How can researchers elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates .
X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding interactions at atomic resolution .
Kinetic Studies : Perform time-resolved assays (e.g., stopped-flow spectroscopy) to determine binding constants (Kₐ, Kᵢ) .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9). The oxadiazole ring may hydrolyze under strongly acidic/basic conditions .
- Oxidative Protection : Use antioxidants (e.g., BHT) in stock solutions if thiophene or thioether groups are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
